3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of “3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid” is C18H19NO4 . The molecular weight is 313.35 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 498.9±45.0 °C at 760 mmHg, and a flash point of 255.6±28.7 °C . It has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Application in Green Chemistry
3-(4-Hydroxyphenyl)propanoic acid, a compound related to the specified acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This alternative to phenolation of aliphatic hydroxyls is significant in the development of bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Contribution in Organic Synthesis
A study highlighted the use of a similar compound, 3-(aminothiocarbonylthio)propanoic acids, as intermediates in the synthesis of biologically active molecules. These compounds are crucial in the preparation of complex organic structures, demonstrating the versatility of such acids in organic synthesis (M. M. Orlinskii, 1996).
In Pharmaceutical Intermediates Synthesis
An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, utilizes a similar acid structure. This synthesis is essential for mammalian metabolic studies, indicating the significant role of these acids in pharmacological research (M. Kurosawa & K. Nishioka, 1996).
Application in Material Science
The compound 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, similar to the requested acid, was key in preparing chiral nylon 3 analogs. This showcases the potential of these acids in creating specialized materials for various industrial applications (M. García-Martín et al., 2001).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of a similar acid structure have been synthesized and evaluated for in vitro potency, showcasing their potential as pharmaceutical agents. This highlights the importance of these acids in drug discovery and development (M. Asada et al., 2010).
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)16(11-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZAYRKYQNSAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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